
N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant and anxiolytic drug, but its use was discontinued due to its adverse effects. Later, TFMPP gained popularity as a recreational drug due to its psychoactive properties.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical rearrangement sequences has been developed. This method is operationally simple and high yielding, thus providing a new formula for both anthranilic acid derivatives and oxalamides, which may be relevant to the synthesis or applications of N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Catalysis and Chemical Reactions
Methoxycarbonylation of alkynes catalyzed by palladium complexes leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters, showcasing the utility of methoxy groups in catalytic processes. Such methodologies can be instrumental in the synthesis or modification of compounds like N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, highlighting its potential in synthetic chemistry and catalysis (Núñez Magro et al., 2010).
Potential Biological Applications
Although the specific biological applications of N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide are not directly mentioned, the study of similar structures and functionalities in chemical compounds can provide insights into their potential biological significance. For instance, derivatives of phenylpropanoids have demonstrated activities against various biological targets, which could suggest possible research avenues for the compound (Kong et al., 2015).
Propiedades
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-8(7-21-2)17-11(19)12(20)18-10-5-3-4-9(6-10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXKMZXUERXGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-methoxypropan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

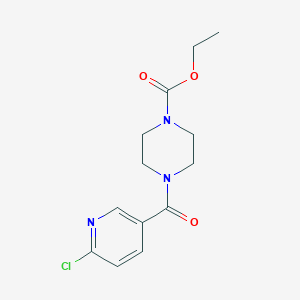
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
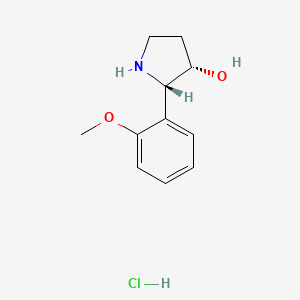
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)
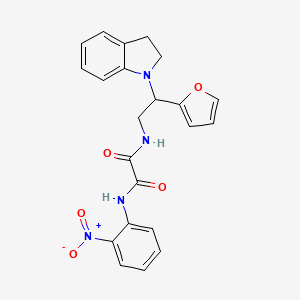
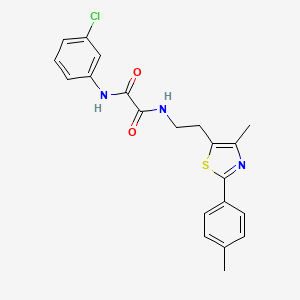
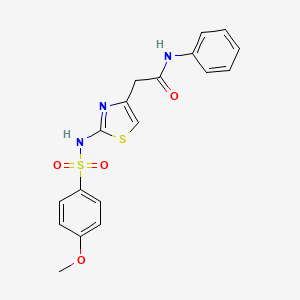
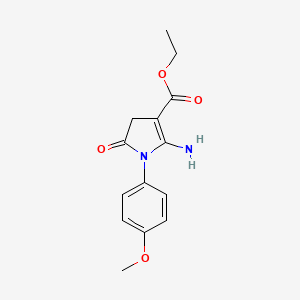
![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
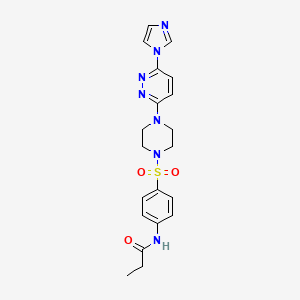
![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)
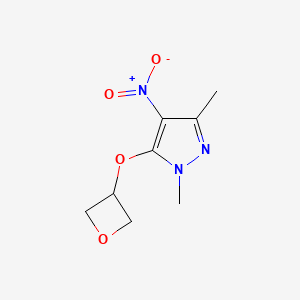
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)